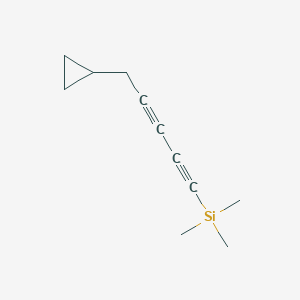
(5-Cyclopropylpenta-1,3-diyn-1-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Cyclopropylpenta-1,3-diyn-1-yl)(trimethyl)silane: is an organosilicon compound with the molecular formula C11H16Si . This compound features a cyclopropyl group attached to a penta-1,3-diynyl chain, which is further bonded to a trimethylsilyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropylpenta-1,3-diyn-1-yl)(trimethyl)silane typically involves the coupling of a cyclopropylacetylene derivative with a trimethylsilyl-protected diynyl compound. The reaction is often catalyzed by transition metals such as palladium or copper under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (5-Cyclopropylpenta-1,3-diyn-1-yl)(trimethyl)silane can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic reagents.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organosilicon compounds.
- Employed in the study of reaction mechanisms involving silicon-containing compounds.
Biology:
- Potential applications in the development of silicon-based biomolecules for medical research.
Medicine:
- Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry:
- Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (5-Cyclopropylpenta-1,3-diyn-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the cyclopropyl and diynyl groups. These reactive sites allow the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures.
Comparación Con Compuestos Similares
- (5-Phenylpenta-1,3-diyn-1-yl)(trimethyl)silane
- (5-Methylpenta-1,3-diyn-1-yl)(trimethyl)silane
Comparison:
- (5-Cyclopropylpenta-1,3-diyn-1-yl)(trimethyl)silane is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to phenyl or methyl-substituted analogs.
- The cyclopropyl group can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not perform as effectively.
Propiedades
Número CAS |
909716-37-6 |
|---|---|
Fórmula molecular |
C11H16Si |
Peso molecular |
176.33 g/mol |
Nombre IUPAC |
5-cyclopropylpenta-1,3-diynyl(trimethyl)silane |
InChI |
InChI=1S/C11H16Si/c1-12(2,3)10-6-4-5-7-11-8-9-11/h11H,7-9H2,1-3H3 |
Clave InChI |
CTVYCNMWVDVQNX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC#CCC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide](/img/structure/B14184794.png)
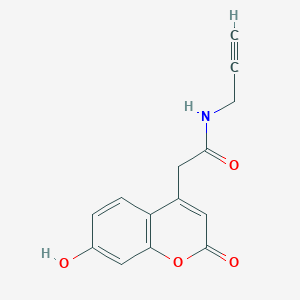
![9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14184814.png)
![4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid](/img/structure/B14184819.png)
![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)
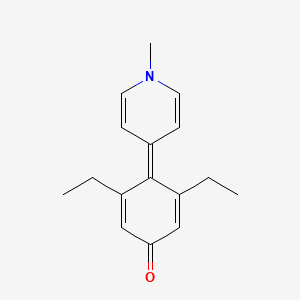
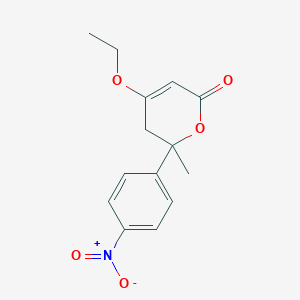
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)

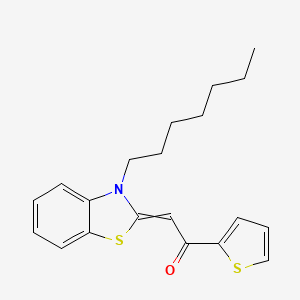
![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)

![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
